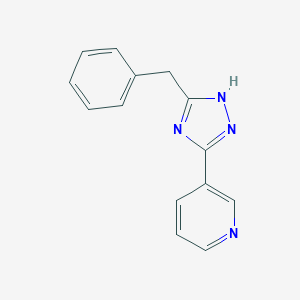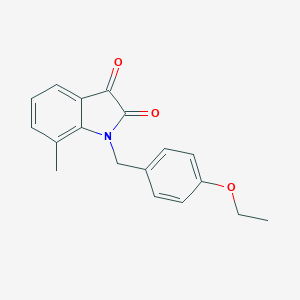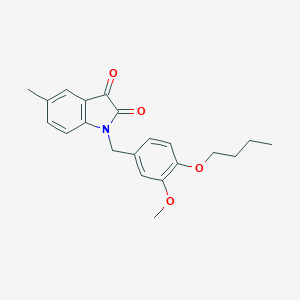![molecular formula C19H22N2O4S B248727 (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248727.png)
(3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a methylphenylsulfonyl group, and a piperazino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxyphenylboronic acid with 4-methylbenzenesulfonyl chloride in the presence of a palladium catalyst to form the corresponding aryl sulfone. This intermediate is then reacted with piperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
(3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the sulfonyl group produces a sulfide .
科学的研究の応用
Chemistry
In chemistry, (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The piperazino group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function. The methoxy and sulfonyl groups can also participate in various chemical interactions, modulating the compound’s activity .
類似化合物との比較
Similar Compounds
Similar compounds include:
- (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERIDINO}METHANONE
- (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]MORPHOLINO}METHANONE
- (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]AZEPINO}METHANONE
Uniqueness
What sets (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular interactions are required .
特性
分子式 |
C19H22N2O4S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
(3-methoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-8-18(9-7-15)26(23,24)21-12-10-20(11-13-21)19(22)16-4-3-5-17(14-16)25-2/h3-9,14H,10-13H2,1-2H3 |
InChIキー |
SOCSOYOEPNZGNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methylphenyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248644.png)

![2-{3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248648.png)
![2-methylphenyl [5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248653.png)

![1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248663.png)

![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)
![1-[2-(4-chlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248677.png)

![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)

